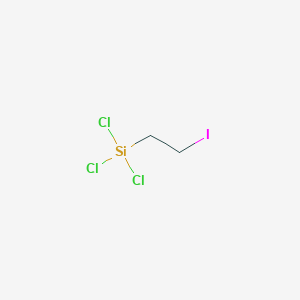

Trichloro(2-iodoethyl)silane

Description

Historical Trajectories and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. idu.ac.idsigmaaldrich.comorganic-chemistry.orgscielo.br In the same year, they also prepared the first organochlorosilane. idu.ac.idgoogle.com However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. idu.ac.idgoogle.com Kipping's research, spanning from 1898 to 1944, involved the synthesis of a wide array of organosilicon compounds using Grignard reagents and led to the coining of the term "silicone" in 1904. idu.ac.idgoogle.comcymitquimica.com

A pivotal moment in the industrialization of organosilicon chemistry was the development of the "direct process" by Eugene G. Rochow and Richard Müller in the 1940s. colab.wsoup.comontosight.ai This process enabled the large-scale, cost-effective production of organochlorosilanes, which are key precursors to silicone polymers. oup.com This breakthrough catalyzed the rapid growth of the silicone industry, with applications expanding during World War II in areas such as thermal insulation and sealing materials. sigmaaldrich.com The subsequent decades saw further advancements, including the development of new synthetic methods like hydrosilylation and the exploration of organosilicon compounds as reagents and catalysts in organic synthesis. scielo.brcymitquimica.com The work of notable chemists like Colin Eaborn further solidified the importance of organosilicon chemistry in the mid-20th century. soci.org

Fundamental Principles of Silicon-Carbon and Silicon-Halogen Bonding

The chemical behavior of Trichloro(2-iodoethyl)silane is dictated by the nature of its silicon-carbon (Si-C) and silicon-halogen (Si-X) bonds. Understanding these bonds is crucial to appreciating the compound's reactivity and potential applications.

The Si-C bond is longer and weaker than a typical carbon-carbon (C-C) bond. thermofishersci.in The electronegativity difference between silicon (1.90 on the Pauling scale) and carbon (2.55) results in a polarized bond with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom. thermofishersci.inalfa-chemistry.com Despite this polarity, the Si-C bond is generally stable towards oxygen and water under normal conditions. thermofishersci.in

The silicon-halogen (Si-X) bond is highly polar and reactive, significantly more so than the carbon-halogen (C-X) bond. soci.org The high strength of Si-X bonds, particularly the Si-F bond, is a notable characteristic. colab.ws The reactivity of the Si-X bond towards nucleophiles is a key feature exploited in many synthetic transformations. thermofishersci.in For this compound, the presence of three chlorine atoms and one iodine atom attached to the ethyl group introduces a range of reactive sites. The Si-Cl bonds are susceptible to hydrolysis and nucleophilic substitution, while the C-I bond offers a different mode of reactivity, often utilized in radical reactions or further functionalization. oup.comsigmaaldrich.com

| Property | Silicon-Carbon (Si-C) | Carbon-Carbon (C-C) | Silicon-Halogen (Si-X) |

| Bond Length (Å) | ~1.89 | ~1.54 | Varies with halogen |

| Bond Energy (kJ/mol) | ~318 | ~345 | Si-Cl: ~409, Si-I: ~234 |

| Electronegativity Difference | ~0.65 | 0 | Varies with halogen |

| Polarity | Polar (Siδ+—Cδ−) | Nonpolar | Highly Polar (Siδ+—Xδ−) |

Significance of Halogenated Organosilanes as Synthetic Precursors and Functional Materials

Halogenated organosilanes are foundational building blocks in organic synthesis and materials science due to their versatile reactivity.

In organic synthesis, they are widely used as silylating agents to protect functional groups like alcohols, amines, and carboxylic acids. thermofishersci.in The introduction of a silyl (B83357) group can increase the volatility of a compound, making it suitable for gas chromatography analysis. thermofishersci.in Furthermore, organosilanes, often activated by a fluoride (B91410) source, participate in cross-coupling reactions (e.g., Hiyama coupling) to form new carbon-carbon bonds, offering a less toxic alternative to other organometallic reagents. sigmaaldrich.comsigmaaldrich.com Some organosilanes also function as reducing agents . sigmaaldrich.comacs.org

In the realm of materials science, halogenated organosilanes are crucial for the production of silicones , which are polymers with a Si-O backbone. ontosight.aiipsonline.in These materials exhibit high thermal stability, water repellency, and electrical insulation, finding use in sealants, adhesives, coatings, and medical devices. iust.ac.ironlytrainings.comwacker.com The ability of organofunctional silanes to act as coupling agents allows for the chemical bonding of inorganic materials (like glass or metals) to organic polymers, enhancing the performance of composite materials. ipsonline.injyu.fi They are also employed for surface modification to impart properties like hydrophobicity and corrosion resistance. ontosight.aichemimpex.com

Positioning this compound in Modern Organosilicon Research

This compound, with the chemical formula C₂H₄Cl₃ISi, is a specific example of a polyhalogenated organosilane. While not as commonly cited in the literature as some other organosilanes, its structure suggests significant potential for synthetic applications. The trichlorosilyl (B107488) group (-SiCl₃) is highly reactive towards nucleophiles and can undergo hydrolysis to form silanols and subsequently polysiloxanes. cymitquimica.com This reactivity is fundamental to its use as a coupling agent or for surface modification.

The 2-iodoethyl group introduces another reactive site. The carbon-iodine bond is relatively weak and susceptible to both nucleophilic substitution and radical reactions. oup.com This dual reactivity makes this compound a potentially valuable intermediate for the synthesis of more complex organosilicon compounds and functional materials. For instance, the iodo group could be replaced by a variety of other functional groups, or it could participate in radical-initiated cyclization reactions. oup.com

The synthesis of related compounds, such as (2-iodoethyl)trimethylsilane, has been achieved through the addition of hydrogen iodide to vinyltrimethylsilane. thieme-connect.de A similar approach, the addition of hydrogen iodide to trichlorovinylsilane, could be a plausible route for the synthesis of this compound.

Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | Not readily available | C₂H₄Cl₃ISi | Contains both a reactive trichlorosilyl group and a functionalizable iodoethyl group. |

| Trichloro(2-chloroethyl)silane | 6233-20-1 | C₂H₄Cl₄Si | A related compound used in the synthesis of silicones and as a surface modification agent. ontosight.aicymitquimica.comnist.gov |

| (2-Iodoethyl)trimethylsilane | 17760-29-1 | C₅H₁₃ISi | A trimethylsilyl (B98337) analogue, noted to be unstable and decompose. thieme-connect.de |

| Trichlorosilane (B8805176) | 10025-78-2 | HSiCl₃ | A widely used precursor in the semiconductor industry and for the synthesis of organosilicon compounds. cymitquimica.comwikipedia.org |

The unique combination of a highly reactive silyl center and a functionalizable alkyl halide chain positions this compound as a compound of interest for further research, particularly in the development of novel synthetic methodologies and the creation of advanced materials with tailored properties.

Structure

3D Structure

Properties

CAS No. |

62141-85-9 |

|---|---|

Molecular Formula |

C2H4Cl3ISi |

Molecular Weight |

289.40 g/mol |

IUPAC Name |

trichloro(2-iodoethyl)silane |

InChI |

InChI=1S/C2H4Cl3ISi/c3-7(4,5)2-1-6/h1-2H2 |

InChI Key |

YRXGDLSRUVHHEX-UHFFFAOYSA-N |

Canonical SMILES |

C(CI)[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Trichloro 2 Iodoethyl Silane

Transformations at the Trichlorosilyl (B107488) Moiety

The silicon atom in trichloro(2-iodoethyl)silane is highly electrophilic due to the presence of three electron-withdrawing chlorine atoms. This makes it susceptible to attack by a variety of nucleophiles, leading to substitution reactions, as well as polymerization and oligomerization processes.

The silicon-chlorine bonds in this compound are readily cleaved by nucleophiles. This reactivity is fundamental to the application of silanes in surface modification and as coupling agents.

Alcoholysis: Reaction with alcohols (ROH) yields the corresponding trialkoxysilanes. This process is analogous to hydrolysis and is often catalyzed by the removal of the HCl byproduct, for instance, by using a tertiary amine. ICH2CH2SiCl3 + 3ROH → ICH2CH2Si(OR)3 + 3HCl

Aminolysis: Amines can also displace the chloride ions to form silylamines. The reactivity depends on the steric hindrance and basicity of the amine. ICH2CH2SiCl3 + 6R2NH → ICH2CH2Si(NR2)3 + 3R2NH2Cl

The mechanism for these nucleophilic substitutions at silicon is generally considered to be of the SN2-Si type, involving a pentacoordinate silicon intermediate or transition state. nih.gov

| Nucleophile | Product | Byproduct |

| Water (H₂O) | Iodoethylsilanetriol | HCl |

| Alcohol (ROH) | Trialkoxy(2-iodoethyl)silane | HCl |

| Amine (R₂NH) | Tris(dialkylamino)(2-iodoethyl)silane | R₂NH₂Cl |

The silanol (B1196071) intermediates formed during the hydrolysis of this compound are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). gelest.comnih.gov This process can lead to the formation of oligomers and polymers. The extent of polymerization is influenced by factors such as the concentration of water, pH, and the presence of catalysts. nih.govresearchgate.net

The condensation can occur between two silanol molecules to eliminate a molecule of water: 2 ICH2CH2Si(OH)3 → (HO)2(ICH2CH2)Si-O-Si(ICH2CH2)(OH)2 + H2O

This process can continue, leading to the formation of linear, cyclic, or cross-linked polysiloxane networks. The structure of the resulting polymer is highly dependent on the reaction conditions.

The electrophilic silicon center of this compound can react with a range of other nucleophiles, including organometallic reagents. For example, Grignard reagents (RMgX) or organolithium compounds (RLi) can be used to replace the chlorine atoms with organic groups, forming new carbon-silicon bonds. This allows for the synthesis of more complex organosilanes.

ICH2CH2SiCl3 + 3RMgX → ICH2CH2SiR3 + 3MgXCl

Reactivity of the Iodoethyl Functional Group

The iodoethyl group provides a second site of reactivity in the molecule, primarily involving the carbon-iodine bond. Iodine is an excellent leaving group, making the α- and β-carbons susceptible to nucleophilic attack and elimination reactions.

The primary carbon bearing the iodine atom is a prime site for SN2 reactions. organic-chemistry.org A variety of nucleophiles can displace the iodide ion, allowing for the introduction of different functional groups at the terminus of the ethyl chain.

ICH2CH2SiCl3 + Nu⁻ → Nu-CH2CH2SiCl3 + I⁻

Given that the carbon atom is primary, the SN2 mechanism is strongly favored over the SN1 mechanism, as the formation of a primary carbocation is energetically unfavorable. masterorganicchemistry.comlibretexts.org The rate of these reactions is dependent on the concentration of both the silane (B1218182) and the nucleophile. masterorganicchemistry.com

| Reaction Type | Substrate | Favored Conditions | Stereochemistry |

| SN1 | Tertiary > Secondary | Weak nucleophile, protic solvent | Racemization |

| SN2 | Methyl > Primary > Secondary | Strong nucleophile, aprotic solvent | Inversion of configuration |

In the presence of a strong base, this compound can undergo elimination reactions. A notable pathway is β-elimination, where a proton on the carbon adjacent to the silicon atom is removed, leading to the formation of a double bond and elimination of the iodine.

The presence of the silicon atom can influence this reaction. The "β-silicon effect" describes the stabilization of a positive charge on a carbon atom β to a silicon atom. While this is more pronounced in carbocation-mediated reactions, the electron-donating nature of the silyl (B83357) group can also facilitate elimination processes. In certain cases, intramolecular participation of the silicon atom can occur, leading to specific reaction outcomes. However, for a primary halide like this, a concerted E2 mechanism is more likely with a strong, non-nucleophilic base.

Radical Reactions and Reductive Pathways

The reactivity of this compound in radical reactions is primarily dictated by the carbon-iodine (C-I) bond, which is significantly weaker than the other covalent bonds within the molecule. This characteristic makes it susceptible to homolytic cleavage, initiating radical chain processes. Silyl radicals, generated from silicon hydrides like tris(trimethylsilyl)silane, are known to perform halogen-atom abstraction from alkyl halides. nih.gov This process can be applied to this compound, where a silyl radical abstracts the iodine atom to generate a primary alkyl radical, the 2-(trichlorosilyl)ethyl radical.

Recent advancements have explored photocatalysis and electrochemistry to drive such radical reactions under mild conditions. nih.govresearchgate.net For instance, metallaphotoredox catalysis can be employed, where a photocatalyst, upon absorbing light, initiates a single-electron transfer (SET) process. nih.gov In the case of this compound, this could involve the reductive cleavage of the C-I bond to form the 2-(trichlorosilyl)ethyl radical and an iodide anion. This radical can then be trapped by various radical acceptors or used in cross-coupling reactions.

The table below summarizes hypothetical reductive pathways for this compound based on established radical chemistry principles.

| Method | Radical Initiator / Mediator | Proposed Intermediate | Product |

| Chemical Reduction | Tris(trimethylsilyl)silane (TTMSS), AIBN | 2-(Trichlorosilyl)ethyl radical | Trichloro(ethyl)silane |

| Photoredox Catalysis | Ir or Ru photocatalyst, H-atom donor | 2-(Trichlorosilyl)ethyl radical | Trichloro(ethyl)silane |

| Electroreduction | Cathodic reduction | 2-(Trichlorosilyl)ethyl radical anion | Trichloro(ethyl)silane |

This is an interactive data table. You can sort and filter the data.

Electrophilic and Metal-Catalyzed Transformations

The presence of multiple reactive sites—the Si-Cl bonds, the C-I bond, and the C-Si bond—imparts a rich and complex reactivity profile to this compound in electrophilic and metal-catalyzed reactions. The silicon atom, bonded to three electronegative chlorine atoms, is highly electrophilic and susceptible to attack by nucleophiles, leading to the substitution of one or more chloride ions.

However, the most synthetically versatile transformations typically involve the activation of the carbon-iodine bond by transition metal catalysts. This C(sp³)-I bond is an excellent handle for cross-coupling reactions. Catalysts based on palladium, nickel, or cobalt can insert into the C-I bond via oxidative addition, forming an organometallic intermediate. researchgate.net This intermediate can then undergo transmetalation with an organometallic reagent (e.g., organoboranes, organozincs) followed by reductive elimination to form a new carbon-carbon bond.

A notable example of such a transformation is the silyl-Heck reaction, though it typically involves alkenes. researchgate.net More relevantly, reductive cross-electrophile coupling reactions have emerged as a powerful tool. nih.gov In a hypothetical reaction, a nickel(0) catalyst could couple this compound with an aryl halide. The nickel catalyst would preferentially insert into the more reactive aryl halide bond, and a reductant would then facilitate the coupling with the alkyl iodide part of the silane.

The table below outlines potential metal-catalyzed cross-coupling reactions involving this compound.

| Reaction Type | Catalyst | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic acid | Trichloro(2-arylethyl)silane |

| Negishi Coupling | NiCl₂(dppe) | Arylzinc reagent | Trichloro(2-arylethyl)silane |

| Cross-Electrophile Coupling | NiBr₂(glyme), Mn | Aryl bromide | Trichloro(2-arylethyl)silane |

This is an interactive data table. You can sort and filter the data.

Synergistic and Competitive Reactivity Profiles

Influence of the β-Silyl Effect on Alkyl Halide Reactivity

A dominant factor governing the reactivity of this compound is the β-silyl effect. This phenomenon describes the stabilization of a positive charge (a carbocation) on a carbon atom that is beta (β) to a silicon atom. scispace.com The stabilization arises from hyperconjugation, an interaction between the filled, high-energy carbon-silicon (C-Si) sigma (σ) orbital and the adjacent empty p-orbital of the carbocation. qub.ac.ukwikipedia.org This orbital overlap delocalizes the positive charge, significantly lowering the energy of the cationic intermediate.

For this compound, any reaction that proceeds through the departure of the iodide ion (I⁻) would generate a carbocation on the carbon atom β to the trichlorosilyl group. The powerful electron-donating nature of the C-Si σ bond dramatically accelerates the rate of such reactions. wikipedia.org For example, the rate of solvolysis of a β-haloalkylsilane can be many orders of magnitude faster than that of its non-silylated counterpart.

This effect is highly dependent on the geometry of the molecule. The maximum stabilizing effect is achieved when the C-Si bond and the empty p-orbital of the carbocation are coplanar, allowing for optimal orbital overlap. scispace.comwikipedia.org This stereoelectronic requirement has profound consequences for the stereochemical outcome of reactions, as discussed in section 3.3.3.

The table below provides a comparative illustration of the β-silyl effect on reaction rates.

| Substrate | Relative Rate of Solvolysis | Key Stabilizing Factor |

| 1-Iodoethane | 1 | Inductive effect |

| This compound | > 10⁶ (estimated) | β-Silyl effect (Hyperconjugation) |

This is an interactive data table. You can sort and filter the data.

Chemoselectivity and Regioselectivity in Multi-functionalized Substrates

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity describes the preference for reaction at one position over another. study.comstudy.com In reactions involving this compound and a multi-functionalized substrate, the outcome is governed by the interplay between the inherent reactivity of the functional groups and the reaction conditions.

For instance, in a metal-catalyzed cross-coupling reaction with a substrate containing both an aryl bromide and an aryl chloride, the catalyst (e.g., palladium) would exhibit high chemoselectivity by preferentially activating the weaker, more reactive carbon-bromine bond over the stronger carbon-chlorine bond for oxidative addition. This compound would then couple at the activated site.

Regioselectivity can be observed in reactions with substrates containing multiple similar functional groups at different positions. For example, in the hydrosilylation of an unsymmetrical diene, the silyl group might add preferentially to the less sterically hindered double bond. While this reaction involves a silane hydride rather than a haloalkylsilane, the principles of steric and electronic control are transferable. The bulky trichlorosilyl group of this compound would strongly influence the regiochemical outcome in addition or coupling reactions, favoring attack at less congested sites. mdpi.com

Stereochemical Aspects of Reactions Involving the Iodoethyl Group

The stereochemical outcome of reactions at the carbon atom bearing the iodine in this compound is critically dependent on the reaction mechanism.

In a classic bimolecular nucleophilic substitution (Sₙ2) reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (iodide). This results in a complete inversion of the stereochemical configuration at the reaction center. youtube.com This pathway would be favored by strong, non-bulky nucleophiles and polar aprotic solvents.

Conversely, reactions that proceed via a carbocationic intermediate, facilitated by the β-silyl effect, exhibit different stereochemical behavior. The formation of the β-silyl stabilized carbocation requires an anti-periplanar arrangement between the silyl group and the departing iodide leaving group to maximize hyperconjugation. qub.ac.ukwikipedia.org The subsequent attack of a nucleophile typically occurs anti to the position where the silyl group was, leading to a net anti-addition or substitution product. This stereospecificity is a hallmark of the β-silyl effect and allows for a high degree of stereochemical control in synthesis. nih.gov This contrasts with Sₙ1 reactions of simple alkyl halides, which often lead to racemization due to the planar nature of the carbocation intermediate. The β-silyl effect thus provides a powerful tool for stereocontrolled C-C and C-heteroatom bond formation.

Advanced Applications in Materials Science and Organic Synthesis

Development of Tailored Polymeric and Hybrid Materials

Incorporation into Silane-Modified Polymers and Copolymers

There are no specific studies found that describe the incorporation of Trichloro(2-iodoethyl)silane into silane-modified polymers or copolymers. The reactivity of the iodo- group could theoretically allow for its use in nucleophilic substitution reactions to graft the silane (B1218182) onto a polymer backbone, but specific examples, reaction conditions, or resulting material properties are not documented.

Precursors for Silicone and Polysiloxane Architectures

While trichlorosilanes are fundamental precursors for creating cross-linked silicone and polysiloxane networks, no literature specifically details the use of this compound for creating unique architectures. The influence of the 2-iodoethyl group on the polymerization process or the final properties of the resulting silicone material has not been reported.

Synthesis of Silicon-Containing Building Blocks for Complex Organic Molecules

The dual functionality of this compound suggests its potential as a versatile building block in organic synthesis. The trichlorosilyl (B107488) group can be transformed into other silicon-containing moieties, and the iodo group can participate in various carbon-carbon bond-forming reactions (e.g., Grignard, Suzuki, or Sonogashira coupling, after appropriate conversion). However, no specific synthetic routes or applications using this particular compound as a building block for complex organic molecules are described in the available literature.

Surface Modification and Interfacial Engineering

Formation of Self-Assembled Monolayers (SAMs) and Thin Films

Trichlorosilanes are widely used to form self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers, glass, and metal oxides. This process relies on the hydrolysis of the Si-Cl bonds and subsequent condensation to form a stable, covalently bonded siloxane layer. While it is chemically plausible that this compound could form such monolayers, no studies characterizing the formation, structure, or properties of SAMs derived from this specific molecule were found. Research on SAMs typically focuses on alkyl, fluoroalkyl, or other functional groups, with no data available for iodo-functionalized variants.

Enhancement of Adhesion and Coupling in Composite Systems

Silane coupling agents are crucial for enhancing adhesion between inorganic fillers (like glass or silica) and organic polymer matrices in composite materials. They form a chemical bridge at the interface, improving the mechanical properties and durability of the composite. The suitability of a silane depends on the reactivity of its organic group with the polymer matrix. The potential for the iodoethyl group of this compound to react with specific polymer systems and act as a coupling agent has not been investigated in any accessible studies.

Information regarding this compound for the requested advanced applications is not available in publicly accessible research.

Following a comprehensive search for scientific literature and data, no specific information was found regarding the application of the chemical compound "this compound" in the advanced fields of materials science and organic synthesis as outlined. The requested sections for the article, focusing on the generation of controlled surface wettability and catalytic applications, could not be completed due to the absence of relevant research findings for this specific compound.

Extensive searches were conducted to locate data on the use of this compound for:

Generation of Controlled Surface Wettability (Hydrophobicity): No studies detailing the use of this compound to create hydrophobic surfaces were identified. There is no available data on contact angle measurements, surface energy modifications, or the formation of self-assembled monolayers (SAMs) using this particular silane. While the general class of organosilanes is widely used for surface modification to impart hydrophobicity, research specific to the iodoethyl derivative is not present in the available resources. researchgate.netresearchgate.netinnospk.com

Catalytic Applications and Ligand Design: The search yielded no results on the role of this compound in either homogeneous or heterogeneous catalysis. Furthermore, there is no information on its use as a precursor or scaffold for designing ligands for metal-catalyzed processes. While other functionalized silanes have established roles in catalysis, either as supports or as reactive agents, these applications have not been documented for this compound. researchgate.net

Spectroscopic and Computational Characterization Approaches

Spectroscopic Methodologies for Structural and Electronic Elucidation

Spectroscopic techniques are fundamental in determining the atomic and molecular structure of Trichloro(2-iodoethyl)silane, as well as understanding its electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of hydrogen, carbon, and silicon atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum is expected to show two triplet signals corresponding to the two methylene (B1212753) groups (-CH₂-) of the ethyl chain. The methylene group adjacent to the silicon atom (Si-CH₂) would appear at a different chemical shift than the methylene group adjacent to the iodine atom (I-CH₂). The electron-withdrawing effects of the trichlorosilyl (B107488) and iodo groups would cause these signals to appear downfield from typical alkane protons. The coupling between the adjacent, non-equivalent methylene protons would result in a triplet-of-triplets splitting pattern for each signal.

¹³C NMR: The carbon-13 NMR spectrum will display two distinct signals for the two carbon atoms of the ethyl group. The chemical shift of the carbon bonded to the silicon atom will be influenced by the three chlorine atoms, while the other carbon's chemical shift will be primarily affected by the iodine atom. researchgate.netunige.ch

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the silicon environment. For this compound, a single resonance is expected in the region characteristic of tetracoordinated silicon atoms bonded to three chlorine atoms and one carbon atom. The chemical shift can be sensitive to the substituents on the silicon atom. huji.ac.ilresearchgate.netpascal-man.comgelest.com

Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Si-CH ₂- | ~1.5 - 2.5 |

| ¹H | I-CH ₂- | ~3.0 - 4.0 |

| ¹³C | Si-C H₂- | ~20 - 30 |

| ¹³C | I-C H₂- | ~5 - 15 |

| ²⁹Si | Si Cl₃- | ~10 - 20 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the Si-Cl, C-H, C-C, and C-I bonds. The strong asymmetric and symmetric stretching vibrations of the Si-Cl₃ group are typically observed in the 550-650 cm⁻¹ region. C-H stretching vibrations from the ethyl group would appear around 2900-3000 cm⁻¹. aps.orgnist.govnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Si-Cl symmetric stretching mode is usually strong and easily identifiable in the Raman spectrum. The C-I stretching vibration, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch | 2850 - 3000 |

| C-C stretch | 1000 - 1200 |

| Si-Cl stretch (asymmetric) | ~580 - 620 |

| Si-Cl stretch (symmetric) | ~450 - 500 |

| C-I stretch | 500 - 600 |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. nist.govdiva-portal.org

GC-MS: Gas chromatography-mass spectrometry is a suitable technique for analyzing volatile compounds like this compound. The gas chromatogram would show a peak corresponding to the compound, and the mass spectrum would reveal the molecular ion peak and characteristic fragment ions resulting from the loss of chlorine, iodine, or parts of the ethyl group. ekb.egwiley.commdpi.com

High-Resolution MS (HR-MS): HR-MS can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₂H₄Cl₃ISi.

Hypothetical Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 288 | [C₂H₄Cl₃ISi]⁺ (Molecular Ion) |

| 253 | [C₂H₄Cl₂ISi]⁺ |

| 161 | [C₂H₄Cl₃Si]⁺ |

| 133 | [SiCl₃]⁺ |

| 127 | [I]⁺ |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to analyze the elemental composition and chemical states of atoms on the surface of a material functionalized with this compound. It can provide information on the binding energies of Si, C, Cl, and I, which can reveal details about the chemical bonding at the surface. researchgate.netgoogle.com

Advanced Analytical Techniques for Compound and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is a primary method for the analysis of volatile silanes. researchgate.netnbinno.com A suitable capillary column, such as one with a non-polar stationary phase, can be used to separate this compound from other reactants and byproducts. The retention time is a characteristic property that can be used for identification.

High-Performance Liquid Chromatography (HPLC): While less common for volatile silanes, HPLC can be used for the analysis of less volatile derivatives or for monitoring reactions in the liquid phase. Reversed-phase HPLC with a suitable non-polar stationary phase could potentially be employed. nbinno.comchromatographyonline.comresearchgate.net

Quantitative Analysis of Functional Groups and Reaction Products

The quantitative analysis of functional groups in a molecule like this compound and its subsequent reaction products is crucial for determining purity, monitoring reaction kinetics, and verifying structural transformations. Methodologies for such analyses can be broadly categorized into chemical and instrumental methods. alfa-chemistry.com

Instrumental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, are powerful tools for quantitative analysis. alfa-chemistry.com The area of an NMR absorption peak is directly proportional to the number of nuclei responsible for that peak, allowing for the determination of the relative ratios of different functional groups within a molecule. For this compound, ¹H NMR would be used to quantify the protons on the ethyl chain, while ¹³C and silicon-29 (²⁹Si) NMR could provide further structural and quantitative information.

Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another primary method for the quantitative analysis of volatile silane (B1218182) compounds and their reaction products. By using an internal standard, the concentration of the analyte can be accurately determined.

Hypothetical Quantitative Analysis Data for this compound

Below is an interactive table representing the type of data that would be generated from a quantitative NMR analysis. Note that these are representative values and not based on experimental data.

| Functional Group Protons | Chemical Shift (δ, ppm) | Integral Value (Relative Ratio) |

| -CH₂-SiCl₃ | 1.5 - 2.0 | 2 |

| -CH₂-I | 3.0 - 3.5 | 2 |

Surface-Enhanced Spectroscopic Methods for Interfacial Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. youtube.comyoutube.com This method can enhance the Raman signal by many orders of magnitude, making it possible to detect even single molecules. youtube.com

For a compound like this compound, SERS would be an ideal tool to study its interaction with surfaces. For instance, in applications where silanes are used as coupling agents or for surface modification, SERS could provide detailed information about the orientation of the molecule on the substrate, the nature of the chemical bonding to the surface (e.g., hydrolysis of the Si-Cl bonds to form Si-O-surface bonds), and any subsequent reactions occurring at the interface. youtube.com The technique relies on the amplification of the electric field via localized surface plasmon resonances on the metallic nanostructures. youtube.com

Computational Chemistry and Theoretical Investigations

Computational chemistry provides invaluable insights into the properties and reactivity of molecules where experimental data is lacking.

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing information about molecular structure, energy, and electronic properties. sapub.orgaustinpublishinggroup.com DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost. sapub.orgdergipark.org.tr Ab initio methods, such as Hartree-Fock (HF), are derived from first principles without empirical data. austinpublishinggroup.comdergipark.org.tr

For this compound, these calculations could predict:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Corresponding to infrared and Raman spectra, which can aid in the interpretation of experimental data.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy.

Reaction Mechanism Studies and Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Computational methods are used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.govtaylorfrancis.com A transition state represents the highest energy point along the minimum energy reaction path. youtube.com

Locating the transition state geometry and calculating its energy allows for the determination of the activation energy barrier, which is a key factor in predicting reaction rates. youtube.com For reactions involving this compound, such as its hydrolysis or its reaction with a surface, computational analysis could elucidate the step-by-step mechanism, revealing whether the reaction is concerted or proceeds through intermediates. nih.gov

Electronic Structure, Bonding Analysis, and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Quantum mechanical calculations provide access to the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). u-tokyo.ac.jp The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sapub.org

From these frontier orbital energies, various global reactivity descriptors can be calculated to predict chemical behavior. researchgate.net

Calculated Reactivity Descriptors (Illustrative)

This interactive table shows key reactivity descriptors that would be calculated from the HOMO and LUMO energies.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

Molecular Dynamics Simulations for Solvation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of dynamic processes, such as solvation and intermolecular interactions. researchgate.net

An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would reveal:

Solvation Structure: How solvent molecules arrange themselves around the silane.

Transport Properties: Such as the diffusion coefficient.

Intermolecular Interactions: The nature and strength of interactions between silane molecules or between the silane and other components in a mixture.

Such simulations are particularly useful for understanding the behavior of silanes in solution prior to their application, for example, in the formation of self-assembled monolayers or in sol-gel processes. mdpi.com

Emerging Research Directions and Future Outlook

Design and Synthesis of Advanced Organosilicon Hybrid Materials

The dual reactivity of Trichloro(2-iodoethyl)silane makes it an ideal building block for the creation of sophisticated organic-inorganic hybrid materials. The trichlorosilyl (B107488) moiety can readily undergo hydrolysis and condensation reactions, a cornerstone of sol-gel chemistry, to form stable siloxane (Si-O-Si) bonds. This allows for its covalent attachment to hydroxyl-rich surfaces such as silica, glass, and metal oxides, or for the formation of a cross-linked polysiloxane network.

Simultaneously, the 2-iodoethyl group provides a reactive site for a multitude of organic transformations. The carbon-iodine bond is a versatile functional group that can participate in nucleophilic substitution reactions or in various cross-coupling chemistries. This enables the grafting of specific organic molecules onto the inorganic scaffold, tailoring the material's properties for specific applications. For instance, polymers, bioactive molecules, or chromophores can be attached to create materials with customized optical, thermal, or biological characteristics. Research in this area focuses on leveraging this dual functionality to engineer materials for applications ranging from specialized coatings to advanced composites.

Table 1: Potential Functionalization Reactions for Hybrid Material Synthesis

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azidoethyl (-CH₂CH₂N₃) | Precursor for click chemistry |

| Nucleophilic Substitution | Primary Amine (R-NH₂) | Aminoethyl (-CH₂CH₂NHR) | pH-responsive materials, bioconjugation |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Alkynyl-ethyl (-CH₂CH₂C≡CR) | Conjugated materials for electronics |

Exploration of Novel Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound are being explored for the development of novel, high-performance catalytic systems, particularly for heterogeneous catalysis. The core strategy involves using the silane (B1218182) as a molecular tether to immobilize homogeneous catalysts onto solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

The process begins with the functionalization of the iodoethyl group to synthesize a ligand capable of coordinating with a catalytically active metal center. For example, the iodine can be substituted with a phosphine or amine group, which can then bind to transition metals like palladium, rhodium, or ruthenium. Subsequently, the trichlorosilyl group is used to anchor this metal-ligand complex onto a solid support like silica gel. The resulting supported catalyst is stable, prevents leaching of the toxic or expensive metal into the product, and can be easily recovered and reused, aligning with the principles of green chemistry.

Sustainable and Green Chemical Syntheses of Halogenated Organosilanes

The industrial synthesis of organosilanes, including halogenated variants, has traditionally relied on hydrosilylation reactions catalyzed by precious metals, most notably platinum-based complexes. While effective, these catalysts are expensive and derived from scarce resources. A major thrust in green chemistry is the development of sustainable alternatives using earth-abundant and less toxic metals.

Recent research has demonstrated the potential of catalysts based on iron, cobalt, and nickel for various hydrosilylation reactions. ucsd.edursc.orgmdpi.com These systems offer a more economical and environmentally friendly route to organosilanes. ucsd.edu The development of these non-precious metal catalysts is a critical step toward the sustainable production of this compound and other halogenated organosilanes. rsc.orgmdpi.com The goal is to create processes that are not only cost-effective but also minimize environmental impact, a key consideration for large-scale industrial manufacturing. ucsd.edu

Table 2: Comparison of Catalysts for Hydrosilylation

| Catalyst Type | Metal Center | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Platinum (Pt) | High activity, well-established | High cost, resource scarcity |

| Emerging | Iron (Fe) | Low cost, abundant, low toxicity | Can require specific ligand design ucsd.edu |

| Emerging | Cobalt (Co) | Abundant, novel reactivity rsc.org | Sensitivity to air and moisture in some cases |

Applications in Advanced Sensing and Optoelectronic Devices

The unique properties of this compound make it a valuable compound for the fabrication of advanced sensors and optoelectronic devices. vulcanchem.com It functions as a highly effective surface modification agent and molecular linker, enabling the stable attachment of functional molecules to inorganic substrates like silicon wafers, glass, or indium tin oxide (ITO), which are common platforms for these technologies.

In sensor development, the trichlorosilyl group can form a self-assembled monolayer (SAM) on a transducer surface. The outwardly projecting iodoethyl groups then serve as versatile anchor points for the covalent immobilization of specific receptor molecules, such as antibodies, enzymes, or DNA strands. This precise surface engineering is critical for creating sensitive and selective biosensors or chemical sensors. Similarly, in optoelectronics, this compound can be used to tether light-emitting molecules, quantum dots, or electrochromic dyes to electrode surfaces, forming the basis for novel displays, lighting, and photovoltaic devices.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Trichloro(2-iodoethyl)silane, and what reaction conditions are critical for success?

- Methodological Answer : The synthesis of trichlorosilane derivatives typically involves nucleophilic substitution or hydrosilylation. For this compound, a plausible route is the reaction of 2-iodoethylene with trichlorosilane (HSiCl₃) under catalytic conditions. Key parameters include:

- Catalyst : Transition metal catalysts (e.g., Pt or Rh) for hydrosilylation .

- Temperature : Moderate heating (40–80°C) to balance reactivity and side-product formation.

- Solvent : Inert solvents like dichloromethane or toluene to prevent hydrolysis .

- Purification : Distillation or column chromatography to isolate the product from unreacted silane and iodine byproducts .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethyl-iodo moiety and silicon-bound chlorine environments. For example, the iodine substituent causes distinct deshielding in ¹H NMR (~δ 3.5–4.0 ppm for CH₂ groups) .

- FT-IR : Peaks at ~550–600 cm⁻¹ (Si-Cl stretching) and ~500 cm⁻¹ (C-I stretching) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M-Cl]⁺ fragments) and isotopic patterns from iodine .

- Elemental Analysis : Quantify Si, Cl, and I content to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize side reactions (e.g., hydrolysis or disproportionation) during synthesis?

- Methodological Answer :

- Moisture Control : Use Schlenk-line techniques or gloveboxes to prevent hydrolysis of Si-Cl bonds .

- Catalyst Tuning : Adjust catalyst loading (e.g., 0.1–1 mol% Pt) to suppress oligomerization or β-hydride elimination .

- Additives : Introduce stabilizing agents like triethylamine to scavenge HCl byproducts, which can degrade the silane .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or GC-MS to identify optimal termination points .

Q. What are the mechanistic implications of the iodine substituent in this compound for cross-coupling or polymer synthesis?

- Methodological Answer :

- Cross-Coupling : The C-I bond enables Suzuki-Miyaura or Ullmann-type coupling reactions. For example, coupling with aryl boronic acids under Pd catalysis can yield silicon-functionalized aromatics .

- Polymerization : The iodine group acts as a chain-transfer agent in radical polymerization, enabling controlled synthesis of silane-grafted polymers .

- Side Reactions : Competing pathways (e.g., Si-Cl bond cleavage vs. C-I activation) require DFT studies to map energy barriers and selectivity .

Q. How does this compound compare to fluorinated analogs (e.g., perfluorooctyl derivatives) in surface modification applications?

- Methodological Answer :

- Hydrophobicity : Fluorinated silanes (e.g., CF₃-terminated) exhibit higher contact angles (>110°) compared to iodine-substituted derivatives (~90–100°), but iodine’s polarizability enhances adhesion to polar substrates .

- Thermal Stability : Fluorinated chains degrade at >250°C, whereas iodine-substituted silanes may release HI at lower temperatures (~150°C), requiring inert atmospheres for high-temperature applications .

- Characterization : XPS can differentiate surface compositions (e.g., Si 2p and I 3d peaks) to quantify grafting efficiency .

Data Contradictions and Validation

Q. Discrepancies in reported hydrolysis rates for trichlorosilanes: How to reconcile conflicting data?

- Methodological Answer :

- Variable Conditions : Hydrolysis rates depend on solvent polarity, water content, and steric effects. For example, bulky substituents (e.g., iodoethyl) slow hydrolysis compared to methyltrichlorosilane .

- Analytical Validation : Use ²⁹Si NMR to track silanol (Si-OH) formation and quantify hydrolysis kinetics .

- Comparative Studies : Benchmark against well-characterized analogs (e.g., Trichloro(3-phenylpropyl)silane) under identical conditions to isolate substituent effects .

Applications in Material Science

Q. What strategies enable the use of this compound in biointerface engineering (e.g., antifouling coatings)?

- Methodological Answer :

- Surface Functionalization : Silanize glass or silicon wafers via vapor deposition (0.1–1 mbar, 80°C) to form self-assembled monolayers (SAMs) .

- Bioactivity Testing : Assess protein adsorption (e.g., BSA) using quartz crystal microbalance (QCM) or ellipsometry to measure thickness changes .

- Stability Testing : Expose coatings to PBS or serum and monitor delamination via AFM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.